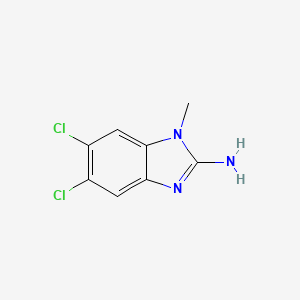

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine

Overview

Description

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound with the molecular formula C8H6Cl2N2. It is a derivative of benzimidazole, which is a significant scaffold in medicinal chemistry due to its wide range of biological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 4,5-dichloro-o-phenylenediamine with methyl formate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized benzimidazole derivatives .

Scientific Research Applications

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5,6-dimethylbenzimidazole

- 2-Amino-1-methylbenzimidazole

- 5,6-Dichloro-2-methylbenzimidazole

Uniqueness

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both amino and dichloro substituents on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 30486-79-4) is a compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzodiazole core, which is known for its diverse pharmacological activities. The presence of chlorine atoms at the 5 and 6 positions enhances its biological potency.

Molecular Formula : C8H7Cl2N3

Molecular Weight : 218.07 g/mol

Toxicity and Safety Profile

The compound exhibits toxicity when ingested, classified under acute toxicity (H302) and skin irritation (H315) warnings. These properties necessitate careful handling in laboratory settings and potential therapeutic applications .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. A significant finding was its ability to inhibit cell proliferation with varying IC50 values across different types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

These results indicate that the compound may serve as a potential lead for developing anticancer agents targeting specific pathways in tumorigenesis .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. For instance, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival.

Case Studies

Several research articles have documented the biological activity of this compound:

- Inhibition of FGFR : A study reported that derivatives related to benzodiazole structures exhibit potent inhibition against fibroblast growth factor receptors (FGFRs), suggesting that this compound may share similar inhibitory properties .

- Protein–Protein Interactions : The compound has been investigated for its ability to inhibit protein–protein interactions (PPIs), particularly in relation to STAT3 signaling pathways. This is critical as STAT3 is often constitutively activated in various cancers .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the benzodiazole ring can significantly alter biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substituents | Enhanced potency against cancer cell lines |

| Methyl Group at Position 1 | Critical for maintaining structural integrity and activity |

These insights are vital for designing new derivatives with improved efficacy and reduced toxicity .

Properties

IUPAC Name |

5,6-dichloro-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDJDFMGHFRKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879327 | |

| Record name | 1-Methyl-2-amino-5,6-dichlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30486-79-4 | |

| Record name | 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.